Home > Products > Screening Compounds P109388 > N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide -

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

Catalog Number: EVT-4525912
CAS Number:
Molecular Formula: C18H21NO4S
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761)

Compound Description:

(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea, also known as ABT-761, is a potent and long-acting 5-lipoxygenase inhibitor. It exhibits more effective and prolonged inhibition of leukotriene biosynthesis compared to zileuton. []

Relevance:

ABT-761 and N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide share a common structural motif: the presence of a substituted thiophene ring. ABT-761 contains a 5-[(4-fluorophenyl)methyl]-2-thienyl group, while the target compound possesses a 1,1-dioxidotetrahydro-3-thienyl group. []

1,2-bis(2-alkyl-4-methyl-5-phenyl-3-thienyl)perfluorocyclopentene Sulfone Derivatives

Compound Description:

1,2-bis(2-alkyl-4-methyl-5-phenyl-3-thienyl)perfluorocyclopentene derivatives containing thiophene 1,1-dioxide groups are photoswitchable fluorescent diarylethenes. These compounds undergo isomerization between open-ring and closed-ring forms upon irradiation with ultraviolet and visible light, respectively. The closed-ring isomers exhibit fluorescence, with fluorescence quantum yields affected by alkyl substitution at the reactive carbons. []

Relevance:

These derivatives are relevant due to the presence of the thiophene 1,1-dioxide ring system. This structural feature directly parallels the 1,1-dioxidotetrahydro-3-thienyl group in N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description:

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. This compound emerged from a structure-activity relationship study aimed at optimizing lipophilicity for CRAC channel inhibition. It demonstrates promising in vivo efficacy in rheumatoid arthritis models and a favorable safety profile in clinical trials. []

Relevance:

While not sharing direct structural similarities with N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide, this compound falls within the broader category of heterocyclic compounds designed for therapeutic purposes, highlighting the shared interest in exploring diverse heterocyclic structures for drug development. []

5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548)

Compound Description:

MDG 548, or 5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione, is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold identified through virtual screening. It exhibits high affinity competitive binding to PPARγ-LBD and acts as a PPARγ agonist. []

Relevance:

Although structurally distinct from N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide, MDG 548 highlights the shared research interest in identifying and characterizing novel heterocyclic compounds, particularly for therapeutic targets like PPARγ. []

3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description:

MDG 559, or 3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide, represents another novel PPARγ scaffold identified through virtual screening. It also exhibits high affinity competitive binding to PPARγ-LBD and demonstrates PPARγ agonism. []

Relevance:

Similar to MDG 548, MDG 559, though structurally different from the target compound, emphasizes the shared focus on exploring novel heterocyclic structures for potential therapeutic applications, particularly within the realm of PPARγ modulation. []

Ethyl 2-[3-hydroxy-5-(5-methyl-2-furyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582)

Compound Description:

MDG 582, or ethyl 2-[3-hydroxy-5-(5-methyl-2-furyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, represents a third novel PPARγ scaffold identified through virtual screening. It displays high affinity competitive binding to PPARγ-LBD and functions as a PPARγ agonist. []

Relevance:

While structurally diverse from N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide, MDG 582 underscores the common research theme of discovering and evaluating novel heterocyclic compounds, particularly for their potential as PPARγ modulators. Notably, MDG 582 incorporates both a furan ring (5-methyl-2-furyl) and a thiophene ring (2-thienylcarbonyl), highlighting the interest in these heterocyclic motifs for biological activity. []

Properties

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H21NO4S/c1-13-5-3-4-6-17(13)18(20)19(11-16-8-7-14(2)23-16)15-9-10-24(21,22)12-15/h3-8,15H,9-12H2,1-2H3

InChI Key

WDFHVVVIGRWEFK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.